PF-04628935

Description

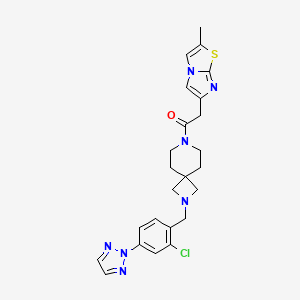

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDYDDJVCIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PF-04628935: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04628935 is a potent and orally bioavailable small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), more commonly known as the ghrelin receptor. By binding to this receptor, PF-04628935 reduces its constitutive activity, a hallmark of the ghrelin receptor system. This whitepaper provides a comprehensive technical overview of the mechanism of action of PF-04628935, including its effects on intracellular signaling pathways. It also details the experimental methodologies used to characterize this compound and summarizes the available pharmacokinetic and pharmacodynamic data. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and metabolic disease.

Introduction: Targeting the Ghrelin System

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) primarily known for its role in regulating appetite, energy homeostasis, and growth hormone secretion. Its endogenous ligand, ghrelin, is a peptide hormone produced mainly by the stomach. A unique feature of the ghrelin receptor is its high degree of constitutive activity, meaning it can signal even in the absence of ghrelin. This basal signaling is thought to play a significant role in maintaining metabolic balance.

Inverse agonists are a class of drugs that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of a constitutively active receptor like GHSR1a, an inverse agonist can reduce the basal signaling activity. PF-04628935 has been identified as a potent inverse agonist of the ghrelin receptor, making it a valuable tool for studying the physiological roles of GHSR1a and a potential therapeutic agent for conditions characterized by dysregulated energy balance, such as obesity and metabolic syndrome.

Mechanism of Action: Inverse Agonism of the Ghrelin Receptor

The primary mechanism of action of PF-04628935 is its ability to bind to the ghrelin receptor and reduce its constitutive signaling. The ghrelin receptor is known to couple to several intracellular signaling pathways, and its activation or inhibition can have pleiotropic effects.

Impact on G Protein Signaling Cascades

The ghrelin receptor (GHSR1a) can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.[1] The primary pathways include:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Activation of this pathway can lead to the activation of RhoA and other small GTPases, influencing the actin cytoskeleton and gene expression.

-

β-Arrestin Pathway: In addition to G protein-mediated signaling, GHSR1a can also signal through β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling events.

As an inverse agonist, PF-04628935 is expected to suppress the basal activity of these pathways that are driven by the constitutive activity of the ghrelin receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-04628935 based on available preclinical studies.

Table 1: In Vitro Potency of PF-04628935

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 4.6 nM | HEK293 expressing human GHSR1a | [125I]-Ghrelin Displacement | [2] |

Table 2: Preclinical Pharmacokinetics of PF-04628935 in Rats

| Parameter | Value | Route of Administration | Notes | Reference |

| Oral Bioavailability | 43% | Oral | Exhibits reasonable brain penetration. | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of PF-04628935.

Ghrelin Receptor Binding Assay ([125I]-Ghrelin Displacement)

This assay is designed to determine the binding affinity of a test compound to the ghrelin receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human ghrelin receptor (GHSR1a) are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [125I]-Ghrelin and varying concentrations of the test compound (PF-04628935). The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound [125I]-Ghrelin, is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)

This assay measures the ability of a compound to decrease the basal signaling of a Gαq/11-coupled receptor by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.

-

Cell Culture and Labeling: Cells expressing the ghrelin receptor (e.g., COS-7 or HEK293) are cultured in a medium containing [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Compound Treatment: The labeled cells are then treated with varying concentrations of the test compound (PF-04628935) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Extraction and Quantification: The reaction is stopped, and the intracellular inositol phosphates are extracted. The amount of [3H]-IPs is quantified using scintillation counting.

-

Data Analysis: A decrease in the basal level of IP accumulation in the presence of the test compound indicates inverse agonist activity. The data are analyzed to determine the EC50 for the inverse agonist effect.

Mandatory Visualizations

Signaling Pathways of the Ghrelin Receptor

Caption: Signaling pathways of the ghrelin receptor (GHSR1a) and the inhibitory effect of PF-04628935.

Experimental Workflow for Characterizing PF-04628935

Caption: Logical workflow for the preclinical characterization of PF-04628935.

Conclusion

PF-04628935 is a potent ghrelin receptor inverse agonist that effectively reduces the constitutive activity of GHSR1a. Its mechanism of action, centered on the modulation of key intracellular signaling pathways, makes it a significant pharmacological tool for investigating the ghrelin system. The data presented in this guide highlight its potential for further development as a therapeutic agent for metabolic disorders. Future research should focus on more extensive in vivo studies to fully elucidate its pharmacodynamic effects and safety profile in relevant disease models.

References

An In-depth Technical Guide on PF-04628935 as a GHSR1a Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growth hormone secretagogue receptor 1a (GHSR1a), the receptor for the orexigenic hormone ghrelin, exhibits high constitutive activity, making it a compelling target for inverse agonists in the therapeutic areas of obesity and metabolic disorders. This technical guide provides a comprehensive overview of PF-04628935, a potent and orally bioavailable small molecule inverse agonist of GHSR1a. This document details its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction

The ghrelin receptor, GHSR1a, is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, playing a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion. A unique feature of GHSR1a is its high level of constitutive activity, which contributes to baseline appetite and energy balance even in the absence of its endogenous ligand, ghrelin. This intrinsic activity presents a strategic opportunity for the development of inverse agonists, which can reduce receptor signaling below its basal level, thereby offering a potential therapeutic approach for conditions characterized by excessive appetite and weight gain.

PF-04628935 has been identified as a potent, selective, and orally bioavailable inverse agonist of the GHSR1a receptor.[1][2] Its ability to penetrate the brain allows for the modulation of centrally-mediated effects of GHSR1a signaling on appetite and energy expenditure.[1] This guide serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data and methodologies for the evaluation of PF-04628935.

Mechanism of Action: Inverse Agonism at GHSR1a

As an inverse agonist, PF-04628935 binds to GHSR1a and stabilizes the receptor in an inactive conformation. This action not only blocks the binding of the agonist ghrelin but also reduces the receptor's constitutive, ligand-independent signaling. The primary signaling pathway for GHSR1a involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] By suppressing this pathway, PF-04628935 is expected to decrease downstream signaling events that promote appetite and adiposity.

GHSR1a Signaling Pathways

The following diagram illustrates the canonical signaling pathway of GHSR1a and the inhibitory effect of an inverse agonist like PF-04628935.

Pharmacological Data

The following tables summarize the available quantitative data for PF-04628935, providing a clear comparison of its in vitro potency and in vivo characteristics.

In Vitro Pharmacology

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 4.6 nM | Functional (Inverse Agonist Activity) | Not Specified | [1] |

Table 1: In Vitro Potency of PF-04628935 at the GHSR1a Receptor.

In Vivo Pharmacokinetics

| Species | Oral Bioavailability (%) | Brain Penetration | Reference |

| Rat | 43% | Described as "reasonable" |

Table 2: In Vivo Pharmacokinetic Properties of PF-04628935 in Rats.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of PF-04628935.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of PF-04628935 for the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human GHSR1a.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4), a fixed concentration of [¹²⁵I]-Ghrelin (typically at its Kd value), and varying concentrations of PF-04628935.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Analysis:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an inverse agonist to decrease the basal level of G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Workflow Diagram:

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing GHSR1a as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and varying concentrations of PF-04628935.

-

Add the membrane preparation and pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Filtration and Analysis:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add a scintillation cocktail, and quantify radioactivity.

-

Data are expressed as a percentage of the basal [³⁵S]GTPγS binding in the absence of the inverse agonist. The IC₅₀ and Emax (maximal inhibition) values are determined by non-linear regression.

-

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the ability of an inverse agonist to reduce the basal intracellular calcium levels in cells expressing GHSR1a.

Workflow Diagram:

Protocol:

-

Cell Preparation:

-

Plate HEK293 or CHO cells stably expressing human GHSR1a in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells with buffer to remove excess dye.

-

-

Assay and Analysis:

-

Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and compound addition.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of PF-04628935 to the wells and monitor the change in fluorescence over time.

-

The decrease in fluorescence intensity relative to the basal level indicates inverse agonist activity. Data are analyzed to determine the IC₅₀ and Emax of the response.

-

In Vivo Food Intake and Body Weight Studies in Rodents

These studies are essential to evaluate the therapeutic potential of PF-04628935 in a physiological context.

Protocol:

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice, which are standard models for metabolic studies. House the animals individually to allow for accurate measurement of food intake.

-

Acclimatize the animals to the housing conditions and diet for at least one week before the start of the experiment.

-

-

Dosing and Measurements:

-

Administer PF-04628935 orally at various doses. A vehicle control group should be included.

-

For acute studies, measure food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose.

-

For chronic studies, administer the compound daily and measure food intake and body weight daily for the duration of the study (e.g., 14-28 days).

-

Food intake is measured by weighing the food hopper at the beginning and end of each measurement period, accounting for any spillage.

-

-

Data Analysis:

-

Calculate the cumulative food intake and the change in body weight from baseline for each animal.

-

Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of PF-04628935.

-

Conclusion

PF-04628935 is a potent GHSR1a inverse agonist with promising preclinical characteristics, including oral bioavailability and brain penetration. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for its further investigation and for the characterization of other novel GHSR1a modulators. The ability of PF-04628935 to suppress the high constitutive activity of the ghrelin receptor underscores its potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. Further studies to fully elucidate its efficacy and safety profile are warranted.

References

The Function of PF-04628935: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04628935 is a potent, orally bioavailable, and brain-penetrant small molecule that functions as an inverse agonist and antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. By binding to GHS-R1a, PF-04628935 effectively blocks the constitutive activity of the receptor and the signaling induced by its endogenous ligand, ghrelin. This comprehensive technical guide details the function of PF-04628935, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the ghrelin system and its therapeutic potential.

Core Function and Mechanism of Action

PF-04628935 is a highly selective inverse agonist of the GHS-R1a.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal without being bound by an agonist.[4] Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for GHS-R1a and plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting the release of growth hormone.[4]

As an inverse agonist , PF-04628935 not only blocks the effects of ghrelin but also reduces the basal, ligand-independent activity of the GHS-R1a. This dual action makes it a powerful tool for probing the physiological roles of the ghrelin system and a potential therapeutic agent for conditions associated with ghrelin dysregulation. Its ability to penetrate the brain allows for the investigation of the central effects of GHS-R1a blockade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PF-04628935 based on available in vitro and in vivo data.

Table 1: In Vitro Potency and Affinity of PF-04628935

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 4.6 nM | Human | Radioligand Binding Assay | |

| pKi | 8.26 | Human | Radioligand Binding Assay |

Table 2: In Vivo Pharmacokinetic Profile of PF-04628935

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 43% | Rat | Oral |

Experimental Protocols

Radioligand Binding Assay for GHS-R1a

This protocol describes a competitive binding assay to determine the affinity of PF-04628935 for the human GHS-R1a.

Materials:

-

HEK293 cells stably expressing human GHS-R1a

-

[¹²⁵I]-Ghrelin (radioligand)

-

PF-04628935 (test compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Non-specific binding control (e.g., high concentration of unlabeled ghrelin)

-

Scintillation vials and fluid

-

Filter plates and harvester

Procedure:

-

Membrane Preparation: Culture HEK293-hGHS-R1a cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

25 µL of [¹²⁵I]-Ghrelin at a final concentration near its Kd.

-

25 µL of PF-04628935 at various concentrations (for competition curve). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a saturating concentration of unlabeled ghrelin.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the PF-04628935 concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Elevated T-Maze Test for Anxiety-Like Behavior in Rats

This protocol outlines an in vivo experiment to assess the effects of PF-04628935 on anxiety-like behavior in rats, as described in studies investigating the role of the ghrelin system in the dorsal raphe nucleus.

Materials:

-

Male Wistar rats

-

Elevated T-maze apparatus (one enclosed arm and two open arms)

-

PF-04628935

-

Vehicle solution

-

Intracranial infusion cannulae targeting the dorsal raphe nucleus (DRN)

-

Infusion pumps and syringes

Procedure:

-

Surgical Implantation: Anesthetize the rats and stereotaxically implant guide cannulae aimed at the DRN. Allow for a recovery period of at least one week.

-

Habituation: Handle the rats daily for several days leading up to the experiment to acclimate them to the researcher.

-

Drug Administration: On the day of the experiment, microinject either PF-04628935 or vehicle solution directly into the DRN through the implanted cannulae over a period of a few minutes.

-

Behavioral Testing:

-

Inhibitory Avoidance: Place the rat at the end of the enclosed arm of the elevated T-maze. Record the latency to emerge from the enclosed arm with all four paws.

-

Escape: Immediately after the inhibitory avoidance task, place the rat at the end of one of the open arms. Record the latency to move to the enclosed arm.

-

-

Data Analysis: Compare the latencies for the PF-04628935-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). Anxiolytic-like effects are typically associated with a decrease in the latency to emerge from the enclosed arm, while anxiogenic-like effects are associated with an increase.

Signaling Pathways and Experimental Workflows

GHS-R1a Signaling Pathway

The ghrelin receptor (GHS-R1a) is a GPCR that primarily couples to the Gαq/11 and Gα12/13 G proteins. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate the RhoA signaling cascade. GHS-R1a can also couple to Gαi/o, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. PF-04628935, as an inverse agonist, is expected to suppress all these downstream signaling events.

Caption: GHS-R1a signaling pathways and the inhibitory action of PF-04628935.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of PF-04628935 to the GHS-R1a.

Caption: Workflow for the GHS-R1a radioligand binding assay.

Experimental Workflow: Elevated T-Maze Test

This diagram outlines the key steps in the elevated T-maze behavioral experiment.

Caption: Workflow for the elevated T-maze behavioral experiment.

Conclusion

PF-04628935 is a valuable pharmacological tool for studying the multifaceted roles of the ghrelin system. Its function as a potent GHS-R1a inverse agonist allows for the effective blockade of both ligand-dependent and -independent receptor activity. The data and protocols presented in this guide provide a comprehensive overview of its characterization and application in both in vitro and in vivo settings. Further research utilizing PF-04628935 will undoubtedly continue to elucidate the complex biology of ghrelin and its potential as a therapeutic target for a range of disorders, including those related to metabolism, appetite, and psychiatric conditions.

References

Unveiling the Role of PF-04628935 in Ghrelin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is a key regulator of energy homeostasis, appetite, and growth hormone secretion. Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. This inherent activity makes the GHSR1a an attractive therapeutic target for conditions such as obesity and metabolic disorders. PF-04628935 is a potent, small molecule inverse agonist of the ghrelin receptor. This technical guide provides a comprehensive overview of the role of PF-04628935 in ghrelin signaling, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Concepts: Ghrelin Signaling and Inverse Agonism

The ghrelin receptor, GHSR1a, is a GPCR that, even in the absence of its endogenous ligand ghrelin, maintains a significant level of basal signaling activity, a phenomenon known as constitutive activity. This activity is primarily mediated through the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.

Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of a constitutively active receptor like GHSR1a, an inverse agonist reduces the basal signaling activity of the receptor, effectively turning it "off." This is in contrast to a neutral antagonist, which would only block the action of an agonist without affecting the receptor's constitutive activity.

Quantitative Data on PF-04628935

The following tables summarize the available quantitative data for PF-04628935 and a related compound, providing key pharmacological parameters.

| Compound | Parameter | Value | Assay Type | Species |

| PF-04628935 | IC50 | 4.6 nM[1] | Inverse Agonist Activity | Not Specified |

| Oral Bioavailability | 43%[1] | In vivo | Rat | |

| PF-05190457 | Kd | 3 nM[2] | Radioligand Binding | Human |

Note: Data for PF-05190457, a structurally related ghrelin receptor inverse agonist, is included for comparative purposes.

Ghrelin Receptor Signaling Pathways

The interaction of ghrelin with its receptor, GHSR1a, initiates a cascade of intracellular signaling events. PF-04628935, as an inverse agonist, modulates these pathways by reducing the receptor's basal activity.

Diagram of the canonical ghrelin signaling pathway and the inhibitory action of PF-04628935.

Experimental Protocols

Radioligand Binding Assay for a Ghrelin Receptor Inverse Agonist

This protocol is designed to determine the binding affinity (Ki) of a test compound like PF-04628935 for the ghrelin receptor (GHSR1a).

Workflow for a radioligand binding assay to determine the binding affinity of PF-04628935.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human GHSR1a (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled ghrelin (e.g., [¹²⁵I]-His-Ghrelin), and a range of concentrations of the unlabeled test compound (PF-04628935)[3].

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

To determine non-specific binding, include wells with a high concentration of unlabeled ghrelin.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[1].

-

Functional Assay: Inositol Phosphate (IP) Accumulation for Inverse Agonism

This assay measures the ability of PF-04628935 to decrease the constitutive activity of GHSR1a by quantifying the accumulation of inositol phosphate, a downstream product of the Gαq/11 pathway.

Workflow for an inositol phosphate accumulation assay to assess the inverse agonist activity of PF-04628935.

Methodology:

-

Cell Preparation and Labeling:

-

Seed GHSR1a-expressing cells (e.g., COS-7 or HEK293) in multi-well plates.

-

Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.

-

-

Compound Treatment:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a buffer containing LiCl, which inhibits the breakdown of inositol phosphates.

-

Add varying concentrations of PF-04628935 to the wells. Include wells with no compound (basal activity) and wells with a known ghrelin agonist (maximal stimulation).

-

-

Inositol Phosphate Extraction and Quantification:

-

After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Isolate the inositol phosphates from the cell lysates using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of PF-04628935.

-

Determine the IC50 value, which represents the concentration of PF-04628935 that causes a 50% reduction in the basal (constitutive) level of inositol phosphate accumulation.

-

In Vivo Assessment of Ghrelin-Induced Growth Hormone Release

This protocol outlines an in vivo experiment to evaluate the ability of PF-04628935 to antagonize the physiological effects of ghrelin, specifically its stimulation of growth hormone (GH) release in an animal model.

Experimental workflow for an in vivo ghrelin challenge study to evaluate the antagonist effect of PF-04628935 on growth hormone release.

Methodology:

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley) and allow them to acclimatize to the housing conditions.

-

Animals may be cannulated for ease of blood sampling.

-

-

Experimental Groups and Dosing:

-

Divide the animals into at least three groups: a control group receiving vehicle for both the test compound and ghrelin, a positive control group receiving vehicle followed by ghrelin, and a test group receiving PF-04628935 followed by ghrelin.

-

Administer PF-04628935 or its vehicle via an appropriate route (e.g., oral gavage) at a predetermined time before the ghrelin challenge to allow for absorption.

-

Administer ghrelin or its vehicle intravenously at a dose known to elicit a robust GH response.

-

-

Blood Sampling and Hormone Analysis:

-

Collect blood samples at baseline (before ghrelin administration) and at several time points after the ghrelin challenge (e.g., 5, 15, 30, and 60 minutes).

-

Separate the plasma and store it frozen until analysis.

-

Measure plasma growth hormone concentrations using a specific and sensitive immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

Plot the mean plasma GH concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for the GH response in each group.

-

Statistically compare the GH response in the PF-04628935-treated group to that of the ghrelin-only group to determine the extent of antagonism.

-

Conclusion

PF-04628935 is a potent inverse agonist of the ghrelin receptor, a key player in the regulation of metabolism and appetite. Its ability to reduce the high constitutive activity of the GHSR1a makes it a valuable tool for studying ghrelin signaling and a potential therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of PF-04628935 and other ghrelin receptor modulators, from in vitro binding and functional assays to in vivo assessments of physiological responses. Further research into the specific in vivo effects on food intake, body weight, and pharmacokinetics in various species will be crucial for the continued development and understanding of this class of compounds.

References

PF-04628935: A Technical Guide for Research in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-04628935, a potent and orally bioavailable ghrelin receptor inverse agonist, for its application in metabolic disease research. The ghrelin receptor (GHSR1a) plays a pivotal role in regulating energy homeostasis, food intake, and glucose metabolism. As an inverse agonist, PF-04628935 attenuates the high constitutive activity of GHSR1a, offering a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document consolidates key preclinical data, outlines detailed experimental protocols for its investigation, and visualizes the underlying biological pathways.

Introduction to PF-04628935

PF-04628935 is a small molecule that acts as a potent inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), commonly known as the ghrelin receptor[1][2]. The ghrelin system is a critical regulator of energy balance, with the hormone ghrelin stimulating appetite and promoting weight gain[3]. The GHSR1a exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of ghrelin[4]. Inverse agonists like PF-04628935 not only block the action of ghrelin but also reduce this basal receptor activity, leading to a decrease in appetite and potential improvements in metabolic parameters.

Core Properties:

-

Mechanism of Action: Ghrelin Receptor (GHSR1a) Inverse Agonist

-

Therapeutic Potential: Obesity, Type 2 Diabetes, and other metabolic syndromes.

Quantitative Data

Table 1: In Vitro Potency of PF-04628935

| Parameter | Value | Cell Line | Reference |

| IC50 | 4.6 nM | Not Specified |

Table 2: Preclinical Pharmacokinetics of PF-04628935

| Species | Route | Bioavailability | Key Findings | Reference |

| Rat | Oral | 43% | Exhibits reasonable brain penetration. |

Table 3: Representative Preclinical Efficacy of Ghrelin Receptor Inverse Agonists in Metabolic Models

| Compound | Animal Model | Dose & Regimen | Key Metabolic Outcomes | Reference |

| GHSR-IA1 | Zucker Diabetic Fatty (ZDF) Rats | Chronic | Suppressed food intake, improved oral glucose tolerance. | |

| GHSR-IA2 | Diet-Induced Obese (DIO) Mice | Chronic | Reduced food intake and body weight, decreased fasting and stimulated glucose levels, decreased blood lipids. | |

| [D-Lys-3]-GHRP-6 | ob/ob Mice | 6 days | Decreased body weight gain, improved glycemic control. |

Signaling Pathways

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that, upon activation, can signal through multiple intracellular pathways to exert its diverse physiological effects. As an inverse agonist, PF-04628935 is expected to suppress the basal activity of these pathways.

GHSR1a Signaling Cascade

The primary signaling pathway activated by ghrelin binding to GHSR1a involves the Gαq/11 protein. This initiates a cascade leading to the mobilization of intracellular calcium and the activation of downstream effectors that ultimately modulate appetite and metabolism. The receptor can also signal through Gαi/o and β-arrestin pathways.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of PF-04628935.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of PF-04628935 to the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-His-Ghrelin.

-

PF-04628935 (test compound).

-

Unlabeled ghrelin (for positive control).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing GHSR1a in cold lysis buffer.

-

Centrifuge to pellet membranes, wash, and resuspend in binding buffer.

-

Determine protein concentration using a BCA assay.

-

-

Assay Setup (in a 96-well plate):

-

Add 150 µL of the membrane preparation to each well.

-

Add 50 µL of serially diluted PF-04628935 or unlabeled ghrelin. For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled ghrelin.

-

Add 50 µL of [¹²⁵I]-His-Ghrelin at a concentration at or below its Kd.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters four times with ice-cold wash buffer.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vivo Food Intake and Body Weight Measurement in Rodents

This protocol outlines the procedure for assessing the effect of PF-04628935 on food consumption and body weight in a rodent model of obesity.

Materials:

-

Diet-induced obese (DIO) mice or rats.

-

PF-04628935.

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

-

Standard chow and/or high-fat diet.

-

Metabolic cages equipped for automated food intake monitoring, or manual measurement setup.

-

Animal scale.

Procedure:

-

Acclimation:

-

House animals individually in metabolic cages and allow them to acclimate for at least one week.

-

Maintain a 12-hour light/dark cycle and controlled temperature and humidity.

-

-

Baseline Measurement:

-

Measure and record the body weight and daily food intake for each animal for 3-5 days to establish a stable baseline.

-

-

Treatment Administration:

-

Randomize animals into treatment groups (vehicle and different doses of PF-04628935).

-

Administer the assigned treatment orally (gavage) at a consistent time each day.

-

-

Data Collection:

-

Measure body weight daily, just before treatment administration.

-

Measure food intake continuously using automated systems or manually at 24-hour intervals.

-

-

Analysis:

-

Calculate the change in body weight from baseline for each animal.

-

Calculate the cumulative food intake over the treatment period.

-

Compare the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

-

References

- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Ghrelin Receptor Inverse Agonist PF-04628935: A Technical Guide to its Role in Appetite Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04628935 is a potent, orally bioavailable small molecule that acts as an inverse agonist at the ghrelin receptor (GHSR-1a). The ghrelin system is a critical regulator of energy homeostasis, with the orexigenic hormone ghrelin stimulating appetite and promoting weight gain. By binding to the GHSR-1a and reducing its constitutive activity, PF-04628935 presents a promising therapeutic strategy for conditions characterized by excessive appetite and weight gain, such as obesity. This technical guide provides a comprehensive overview of the core principles underlying the action of PF-04628935 on appetite regulation, including its mechanism of action, expected preclinical efficacy, and detailed experimental protocols for its evaluation. While specific quantitative data for PF-04628935 is not publicly available, this guide utilizes representative data from analogous ghrelin receptor inverse agonists to illustrate its anticipated pharmacological effects.

Introduction: The Ghrelin System and Appetite

The regulation of appetite is a complex interplay of central and peripheral signals. Ghrelin, a peptide hormone primarily produced by the stomach, is the only known circulating orexigenic hormone, meaning it stimulates hunger and food intake. It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR-1a), which is highly expressed in the arcuate nucleus of the hypothalamus, a key brain region for energy balance.

The GHSR-1a exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of ghrelin. This basal activity contributes to the maintenance of appetite and energy storage. Inverse agonists, such as PF-04628935, are a class of drugs that not only block the action of the natural ligand (ghrelin) but also reduce the receptor's constitutive activity, leading to a more profound suppression of the signaling pathway.

Mechanism of Action: PF-04628935 as a GHSR-1a Inverse Agonist

PF-04628935 is a potent inverse agonist of the ghrelin receptor with a reported IC50 of 4.6 nM.[1][2][3][4] Its mechanism of action in appetite regulation is centered on its ability to modulate the activity of key hypothalamic neurons.

-

Inhibition of Orexigenic Neurons: In the arcuate nucleus, ghrelin stimulates Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons. These neurons are potent stimulators of food intake. By reducing the constitutive activity of GHSR-1a on these neurons and blocking the effects of endogenous ghrelin, PF-04628935 is expected to decrease their firing rate, leading to a reduction in hunger signals.

-

Disinhibition of Anorexigenic Neurons: Ghrelin also inhibits the adjacent Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) neurons. These neurons produce anorexigenic signals that promote satiety. By blocking this inhibitory input, PF-04628935 is anticipated to increase the activity of POMC/CART neurons, further contributing to the suppression of appetite.

The net effect of PF-04628935's action on these neuronal populations is a decrease in the drive to eat and a promotion of satiety.

Signaling Pathway of PF-04628935 at the Ghrelin Receptor

Caption: Ghrelin receptor signaling and the inhibitory effect of PF-04628935.

Preclinical Data (Representative)

While specific data for PF-04628935 is limited in the public domain, the following tables represent the expected outcomes from preclinical studies based on the known pharmacology of ghrelin receptor inverse agonists.

Table 1: Effect of PF-04628935 on Food Intake in a Rodent Model

| Treatment Group | Dose (mg/kg, p.o.) | 24-hour Food Intake (g) | % Change from Vehicle |

| Vehicle | - | 15.2 ± 1.1 | - |

| PF-04628935 | 3 | 12.8 ± 0.9 | -15.8% |

| PF-04628935 | 10 | 10.5 ± 0.7 | -30.9% |

| PF-04628935 | 30 | 8.1 ± 0.6 | -46.7% |

| Data are presented as mean ± SEM and are representative. |

Table 2: Effect of Chronic PF-04628935 Administration on Body Weight in a Diet-Induced Obesity (DIO) Rodent Model

| Treatment Group | Dose (mg/kg/day, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | % Body Weight Change |

| Vehicle | - | 45.3 ± 1.5 | 48.1 ± 1.8 | +2.8 ± 0.5 | +6.2% |

| PF-04628935 | 10 | 45.1 ± 1.6 | 42.5 ± 1.4 | -2.6 ± 0.4 | -5.8% |

| Pair-fed Control | - | 45.5 ± 1.7 | 44.2 ± 1.5 | -1.3 ± 0.3 | -2.9% |

| Data are presented as mean ± SEM and are representative of a 28-day study. |

Table 3: Effect of PF-04628935 on Appetite-Regulating Hormones

| Treatment Group | Dose (mg/kg, p.o.) | Plasma Ghrelin (pg/mL) | Plasma Leptin (ng/mL) |

| Vehicle | - | 350 ± 25 | 5.2 ± 0.4 |

| PF-04628935 | 10 | 345 ± 28 | 4.8 ± 0.5 |

| Data are presented as mean ± SEM and are representative. No significant change in circulating hormone levels is typically expected with acute administration of a receptor antagonist/inverse agonist. |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of a ghrelin receptor inverse agonist like PF-04628935 on appetite regulation.

In Vivo Rodent Food Intake Study

Objective: To determine the acute effect of PF-04628935 on food consumption.

Animals: Male Sprague-Dawley rats (250-300g) individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.

Procedure:

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

-

Fasting: Food is removed 2 hours prior to the dark cycle on the day of the experiment to ensure motivation to eat.

-

Dosing: Animals are randomly assigned to treatment groups (e.g., vehicle, PF-04628935 at 3, 10, 30 mg/kg). The compound is administered orally (p.o.) via gavage 30 minutes before the start of the dark cycle.

-

Food Presentation: Pre-weighed amounts of standard chow are provided at the onset of the dark cycle.

-

Measurement: Food intake is measured by weighing the remaining chow at 1, 2, 4, 8, and 24 hours post-dosing. Spillage is collected and accounted for.

Chronic Body Weight Study in a Diet-Induced Obesity (DIO) Model

Objective: To assess the long-term effect of PF-04628935 on body weight and composition in an obesity model.

Animals: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

Procedure:

-

Group Assignment: Obese mice are randomized into treatment groups (e.g., vehicle, PF-04628935 at a selected dose, pair-fed control). The pair-fed group receives the same amount of food as consumed by the PF-04628935 group on the previous day.

-

Dosing: Daily oral administration of the compound or vehicle for a period of 4-8 weeks.

-

Monitoring: Body weight and food intake are recorded daily.

-

Body Composition Analysis: Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques such as DEXA or NMR.

-

Terminal Procedures: At the end of the study, blood samples are collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

Experimental Workflow for Preclinical Evaluation of PF-04628935

Caption: A typical preclinical workflow for evaluating a ghrelin receptor inverse agonist.

Conclusion

PF-04628935, as a potent ghrelin receptor inverse agonist, holds significant potential for the treatment of obesity and other disorders associated with hyperphagia. By targeting the constitutive activity of the GHSR-1a in the hypothalamus, it is expected to effectively reduce food intake and promote weight loss. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further research, including the public release of specific data for PF-04628935, will be crucial in fully elucidating its therapeutic utility.

References

- 1. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]

- 4. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]

Unraveling Stress and Anxiety Pathways: A Technical Guide to the Ghrelin Receptor Inverse Agonist PF-04628935

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate neurocircuitry of stress and anxiety presents a significant challenge in the development of novel therapeutics. A growing body of evidence implicates the ghrelin system, a key regulator of energy homeostasis, in modulating mood and anxiety-related behaviors. PF-04628935, a potent and orally bioavailable inverse agonist of the ghrelin receptor (GHSR1a), has emerged as a valuable pharmacological tool to probe these pathways. This technical guide provides a comprehensive overview of PF-04628935, its mechanism of action, and its application in studying the neurobiology of stress and anxiety.

Core Compound Properties: PF-04628935

PF-04628935 is a small molecule that acts as an inverse agonist at the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. It exhibits high potency and good brain penetration, making it suitable for in vivo studies of central nervous system targets.

| Property | Value | Reference |

| Mechanism of Action | Ghrelin Receptor (GHSR1a) Inverse Agonist | [1][2] |

| Potency (IC50) | 4.6 nM | [1][2] |

| Bioavailability | Orally bioavailable | [2] |

| CNS Penetration | Yes |

Signaling Pathways and Mechanism of Action

The ghrelin receptor, GHSR1a, is a G-protein coupled receptor that is constitutively active, meaning it has a basal level of signaling even in the absence of its endogenous ligand, acyl-ghrelin. As an inverse agonist, PF-04628935 not only blocks the binding of acyl-ghrelin but also reduces the receptor's basal activity. This dual action makes it a powerful tool for investigating the tonic influence of the ghrelin system on neuronal circuits.

The role of ghrelin in anxiety is complex, with studies reporting both anxiolytic and anxiogenic effects depending on the experimental context. Ghrelin signaling has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a cornerstone of the stress response, as well as serotonergic systems, which are critically involved in mood and anxiety disorders. The dorsal raphe nucleus, a key source of serotonin in the brain, is a region of interest for ghrelin's effects on anxiety.

By inhibiting GHSR1a signaling, PF-04628935 can be used to dissect the contribution of this pathway to stress-induced anxiety and other related behaviors.

Preclinical Evidence and Experimental Applications

While extensive public data on PF-04628935 in anxiety models is limited, a key study highlights its utility. Research has shown that ghrelin injection into the dorsal raphe nucleus of mice induces anxiety-like behaviors. Pre-treatment with PF-04628935 was able to alleviate these ghrelin-induced anxiety behaviors, demonstrating the compound's ability to modulate anxiety circuitry at a specific neuroanatomical locus.

This finding suggests that PF-04628935 can be employed in various preclinical paradigms to investigate the role of the ghrelin system in anxiety.

Experimental Protocols

While the precise protocol for the PF-04628935 experiment is not publicly detailed, a general methodology for similar studies involving intracerebral injections and behavioral testing is provided below. This can be adapted for specific research questions.

Stereotaxic Surgery and Cannula Implantation

-

Animal Model: Adult male C57BL/6J mice.

-

Anesthesia: Isoflurane (1-2% in oxygen) or a ketamine/xylazine cocktail.

-

Stereotaxic Implantation: A guide cannula is implanted targeting the dorsal raphe nucleus (DRN) using precise stereotaxic coordinates.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

Drug Administration

-

PF-04628935 Pre-treatment: PF-04628935 is dissolved in a suitable vehicle (e.g., DMSO, saline) and administered systemically (e.g., intraperitoneally) or locally into the DRN at a specific time point before ghrelin administration.

-

Ghrelin Administration: Acyl-ghrelin is dissolved in saline and microinjected directly into the DRN through the implanted cannula.

-

Control Groups: Appropriate vehicle control groups for both PF-04628935 and ghrelin are included.

Behavioral Testing: Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Following drug administration, mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in the open arms, closed arms, and the number of entries into each arm are recorded using an automated tracking system.

-

Anxiety Metric: A decrease in the time spent in the open arms is indicative of an anxiogenic response. An increase in open arm time suggests an anxiolytic effect.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from an experiment as described above, illustrating the potential effects of PF-04628935.

| Treatment Group | N | Time in Open Arms (seconds) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |

| Vehicle + Saline | 10 | 120 ± 15 | 40% | 15 ± 3 | 38 ± 5 |

| Vehicle + Ghrelin | 10 | 60 ± 10 | 20% | 8 ± 2* | 35 ± 4 |

| PF-04628935 + Ghrelin | 10 | 115 ± 12# | 38%# | 14 ± 2# | 37 ± 5 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Ghrelin. |

Conclusion

PF-04628935 is a potent and CNS-penetrant ghrelin receptor inverse agonist that holds significant promise as a research tool for elucidating the role of the ghrelin system in stress and anxiety. Its ability to antagonize ghrelin-induced anxiety-like behaviors in a site-specific manner within the brain provides a powerful approach for dissecting the underlying neural circuits. Further research utilizing PF-04628935 in a variety of preclinical models will be instrumental in validating the ghrelin receptor as a potential therapeutic target for anxiety and stress-related disorders.

References

Unveiling the Pharmacological Profile of PF-04628935: A Technical Guide for Researchers

An in-depth examination of the potent and selective ghrelin receptor inverse agonist, PF-04628935, reveals its significant potential in the study of metabolic diseases. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, selectivity, and functional activity, supported by detailed experimental protocols and pathway visualizations.

PF-04628935 is a small molecule that acts as a potent and selective antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor.[1] Its ability to modulate this key receptor in the regulation of appetite and energy homeostasis has positioned it as a valuable tool for researchers in the fields of obesity, diabetes, and other metabolic disorders. The compound is orally bioavailable and has the ability to penetrate the blood-brain barrier.[1]

Core Pharmacological Attributes

PF-04628935 distinguishes itself through its high affinity and inverse agonist activity at the GHS-R1a receptor. Inverse agonism is a critical feature, as the ghrelin receptor exhibits a high degree of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin. By reducing this basal activity, PF-04628935 can exert effects opposite to those of ghrelin, potentially leading to decreased appetite and improved glucose metabolism.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of PF-04628935 and its structurally related analogue, PF-05190457, which was developed from the same research program and shares a similar pharmacological profile.

| Parameter | PF-04628935 | PF-05190457 | Receptor/Assay |

| IC50 | 4.6 nM | GHS-R1a Inverse Agonism (GTPγS)[1] | |

| Kd | 3 nM | Human GHS-R1a Binding | |

| IC50 | 1.9 nM | GHS-R1a Inverse Agonism (IP1) | |

| Selectivity | >1000-fold | Against a panel of >70 GPCRs, ion channels, and transporters |

Mechanism of Action and Signaling Pathways

PF-04628935 exerts its effects by binding to the GHS-R1a, a G-protein coupled receptor (GPCR). The ghrelin receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium. As an inverse agonist, PF-04628935 not only blocks the binding of ghrelin but also reduces the constitutive, ligand-independent signaling of the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. The following protocols are based on the procedures used for the characterization of structurally related ghrelin receptor inverse agonists from the same chemical series.

GHS-R1a Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the test compound for the GHS-R1a receptor.

Protocol Steps:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHS-R1a (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of [125I]-ghrelin and a range of concentrations of the unlabeled test compound (PF-04628935). Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

GHS-R1a Functional Assay (GTPγS Binding)

This assay measures the ability of a compound to modulate the G-protein activation by the GHS-R1a receptor, thus determining its functional activity as an agonist, antagonist, or inverse agonist.

Protocol Steps:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing GHS-R1a are prepared.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (PF-04628935) at various concentrations. To assess antagonist activity, a fixed concentration of ghrelin is also included.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax) relative to a standard agonist (ghrelin) and basal activity.

Conclusion

PF-04628935 is a well-characterized pharmacological tool with high potency and selectivity for the ghrelin receptor. Its inverse agonist properties make it particularly valuable for investigating the physiological roles of the constitutive activity of GHS-R1a. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the ghrelin system in various disease states.

References

An In-depth Technical Guide to the Binding Affinity of PF-04628935 to GHSR1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PF-04628935 to the ghrelin receptor (GHSR1a). PF-04628935 is a potent and orally bioavailable inverse agonist of GHSR1a, a G protein-coupled receptor with significant constitutive activity. Understanding its binding affinity and mechanism of action is crucial for its application in research and potential therapeutic development, particularly in areas of stress and anxiety.[1]

Quantitative Binding Data

The primary quantitative measure of PF-04628935's binding affinity for the human GHSR1a is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

| Compound | Receptor | Assay Type | Radioligand | Cell Line | IC50 (nM) | Reference |

| PF-04628935 | Human GHSR1a | Scintillation Proximity Assay (SPA) | [125I]Ghrelin | HEK293 | 4.6 | [1] |

Experimental Protocols

The determination of the binding affinity of PF-04628935 was achieved through a competitive radioligand binding assay, specifically a Scintillation Proximity Assay (SPA). This method offers a homogeneous assay format, eliminating the need for a separation step of bound and free radioligand.

Radioligand Competition Binding Assay using Scintillation Proximity Assay (SPA)

Objective: To determine the IC50 value of PF-04628935 for the human GHSR1a by measuring its ability to displace the radiolabeled endogenous ligand, [125I]Ghrelin.

Materials:

-

Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR1a.

-

Radioligand: [125I]Ghrelin.

-

Test Compound: PF-04628935.

-

SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.

-

Assay Buffer: Specific composition not detailed in the primary reference, but typically includes a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding.

-

96-well microplates.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: HEK293 cells expressing hGHSR1a are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is performed in a 96-well microplate format. Each well contains:

-

A fixed amount of hGHSR1a-expressing cell membranes.

-

A fixed concentration of [125I]Ghrelin (typically at or below its Kd for the receptor).

-

WGA SPA beads.

-

Increasing concentrations of the unlabeled test compound, PF-04628935.

-

-

Incubation: The plate is incubated for a defined period (in this case, 8 hours) to allow the binding reaction to reach equilibrium.[1] During this time, PF-04628935 competes with [125I]Ghrelin for binding to the GHSR1a on the cell membranes, which are captured by the WGA-coated SPA beads.

-

Signal Detection: When [125I]Ghrelin binds to the receptor on the membrane-bead complex, the iodine-125 isotope is brought into close proximity to the scintillant embedded in the bead, causing it to emit light. This light is then detected by a microplate scintillation counter. Unbound [125I]Ghrelin in the solution is too far from the bead to produce a signal.

-

Data Analysis: The amount of light emitted is proportional to the amount of [125I]Ghrelin bound to the receptor. As the concentration of PF-04628935 increases, it displaces more of the radioligand, leading to a decrease in the scintillation signal. The IC50 value is calculated by plotting the percentage of inhibition of specific binding against the logarithm of the PF-04628935 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

GHSR1a is known to possess a high level of constitutive activity, meaning it can signal without the presence of its endogenous agonist, ghrelin. As an inverse agonist, PF-04628935 not only blocks the binding of ghrelin but also reduces this basal, ligand-independent signaling. The primary signaling pathways affected are the Gαq/11 and Gαi/o pathways, as well as β-arrestin recruitment.

Upon activation, either constitutively or by an agonist, GHSR1a initiates downstream signaling cascades:

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway is typically associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

β-Arrestin Pathway: Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.

PF-04628935, as an inverse agonist, is expected to suppress the constitutive activity of these pathways, leading to a decrease in basal IP3 production, intracellular calcium levels, and potentially altering β-arrestin-mediated signaling.

Logical Relationship of Inverse Agonism

The action of PF-04628935 can be understood through its dual role as both a competitive antagonist and an inverse agonist. This relationship is crucial for interpreting its pharmacological effects.

References

PF-04628935: A Technical Guide on its Antagonistic Impact on Growth Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-04628935, a potent small molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor. The document elucidates the core mechanism of action of PF-04628935, detailing its role in the inhibition of constitutive receptor activity and the subsequent impact on downstream signaling pathways that regulate growth hormone (GH) secretion. While specific quantitative data on the direct effect of PF-04628935 on growth hormone levels are not extensively available in the public domain, this guide presents the established principles of its action, detailed experimental protocols for assessing such effects, and visualizations of the relevant biological pathways.

Introduction to PF-04628935

PF-04628935 is a high-affinity, orally bioavailable spirocyclic piperidine-azetidine derivative that acts as a potent inverse agonist at the ghrelin receptor (GHSR-1a)[1]. The ghrelin receptor is a G-protein coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus and is the endogenous receptor for ghrelin, a key orexigenic and GH-releasing peptide[2][3]. A unique characteristic of the GHSR-1a is its high degree of constitutive activity, meaning it can signal to downstream pathways even in the absence of its natural ligand, ghrelin. This basal signaling is understood to contribute to the pulsatile release of growth hormone. As an inverse agonist, PF-04628935 not only blocks the action of ghrelin but also suppresses this constitutive, ligand-independent activity of the receptor.

Table 1: Key Properties of PF-04628935

| Property | Value | Reference |

| Mechanism of Action | Ghrelin Receptor (GHSR-1a) Inverse Agonist | [1] |

| Potency (IC50) | 4.6 nM | [1] |

| Oral Bioavailability (in rats) | Reported to be reasonable | |

| Brain Penetration (in rats) | Reported to be reasonable |

Mechanism of Action and Signaling Pathways

The primary mechanism by which PF-04628935 is expected to impact growth hormone secretion is through its inverse agonism at the GHSR-1a. This action leads to a reduction in the basal signaling activity of the receptor, thereby decreasing the downstream cascades that promote GH synthesis and release from somatotroph cells in the pituitary gland.

The Ghrelin Receptor and Constitutive Activity

The GHSR-1a, in its active state, couples to several intracellular G-proteins, most notably Gαq/11 and Gαs. The constitutive activity of GHSR-1a leads to a tonic activation of these pathways.

Downstream Signaling Pathways Inhibited by PF-04628935

By suppressing the constitutive activity of GHSR-1a, PF-04628935 is predicted to inhibit the following key signaling pathways:

-

The Gαq/11-PLC-IP3-Ca2+ Pathway: Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for the fusion of GH-containing vesicles with the cell membrane and subsequent hormone secretion.

-

The Gαs-Adenylate Cyclase-cAMP-PKA Pathway: This pathway results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can phosphorylate various transcription factors, including CREB (cAMP response element-binding protein), leading to increased transcription of the growth hormone gene.

The inhibitory effect of PF-04628935 on these pathways would lead to a decrease in both the synthesis and the pulsatile release of growth hormone.

Quantitative Data on Growth Hormone Secretion

As of the latest review of publicly available data, specific in vivo or in vitro studies quantifying the direct impact of PF-04628935 on growth hormone secretion are not available. The development of such data would be a critical next step in the preclinical assessment of this compound. The following table is a template illustrating the type of data that would be generated from such studies.

Table 2: Illustrative In Vitro Data on GH Secretion from Rat Pituitary Cells

| Treatment Group | Concentration | Mean GH Secretion (ng/mL) | % Inhibition of Basal Secretion |

| Vehicle Control | - | [Hypothetical Value] | 0% |

| PF-04628935 | 1 nM | [Hypothetical Value] | [Calculated Value] |

| 10 nM | [Hypothetical Value] | [Calculated Value] | |

| 100 nM | [Hypothetical Value] | [Calculated Value] | |

| Ghrelin (Positive Control) | 10 nM | [Hypothetical Value] | - |

| PF-04628935 + Ghrelin | 100 nM + 10 nM | [Hypothetical Value] | [Calculated Value vs. Ghrelin] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the impact of PF-04628935 on growth hormone secretion.

In Vitro Growth Hormone Secretion Assay from Primary Rat Pituitary Cells

This protocol details the procedure for measuring the direct effect of PF-04628935 on GH secretion from isolated pituitary cells.

Protocol Steps:

-

Cell Isolation: Anterior pituitaries are aseptically removed from adult male Sprague-Dawley rats.

-

Enzymatic Digestion: The tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as trypsin and collagenase to dissociate the cells.

-

Cell Dispersion: The digested tissue is mechanically dispersed into a single-cell suspension by gentle trituration.

-

Cell Plating and Culture: Cells are plated at a desired density in multi-well plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and cultured in a suitable medium (e.g., DMEM with fetal bovine serum) for 48-72 hours to allow for attachment and recovery.

-